molecular formula C8H16N2 B14678468 2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl- CAS No. 28942-55-4

2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl-

Cat. No.: B14678468
CAS No.: 28942-55-4
M. Wt: 140.23 g/mol
InChI Key: INCHVVHDJIOBSM-UHFFFAOYSA-N
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Description

2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl-: is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.2260 g/mol . This compound belongs to the class of azirines, which are three-membered heterocyclic compounds containing a nitrogen atom. Azirines are known for their high reactivity due to the strained ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thermolysis of Vinyl Azides: The most common method for preparing 2H-azirines involves the thermolysis of vinyl azides.

    Oxidation of Aziridines: Another method involves the oxidation of the corresponding aziridine.

    Photolysis of Isoxazole: Azirines can also be generated during the photolysis of isoxazole.

Industrial Production Methods:

Mechanism of Action

The mechanism of action of 2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl- involves the formation of reactive intermediates such as nitrenes and nitrile ylides. These intermediates can participate in various reactions, leading to the formation of different products. The strained ring system of azirines makes them highly reactive, allowing them to act as both nucleophiles and electrophiles in chemical reactions .

Comparison with Similar Compounds

    Aziridine: A saturated analogue of azirine with a three-membered ring containing a nitrogen atom.

    Isoxazole: A five-membered ring compound containing both nitrogen and oxygen atoms.

Uniqueness: 2H-Azirin-3-amine, N,N-diethyl-2,2-dimethyl- is unique due to its specific substitution pattern and the presence of both diethyl and dimethyl groups. This substitution pattern can influence the reactivity and stability of the compound, making it distinct from other azirines .

Properties

CAS No.

28942-55-4

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N,N-diethyl-3,3-dimethylazirin-2-amine

InChI

InChI=1S/C8H16N2/c1-5-10(6-2)7-8(3,4)9-7/h5-6H2,1-4H3

InChI Key

INCHVVHDJIOBSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC1(C)C

Origin of Product

United States

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